molecular formula C16H14IN3O2 B2389091 N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine CAS No. 168835-91-4

N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine

Cat. No. B2389091
Key on ui cas rn: 168835-91-4
M. Wt: 407.211
InChI Key: FFWVHYVZQRMERB-UHFFFAOYSA-N
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Patent
US07105669B1

Procedure details

4-iodoaniline (4.89 g, 22.3 mmol) and 4-chloro-6,7-dimethoxyquinazoline (5.00 g, 22.3 mmol), in isopropanol (200 ml) was heated at reflux for 3 hours before the reaction was allowed to cool to ambient temperature. The solid which had precipitated was collected by suction filtration and washed with diethyl ether (2×50 ml). Drying of this material yielded 4-(4-iodoanilino)-6,7-dimethoxyquinazoline (9.38 g, 95% yield) as a white solid:
Quantity
4.89 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.Cl[C:10]1[C:19]2[C:14](=[CH:15][C:16]([O:22][CH3:23])=[C:17]([O:20][CH3:21])[CH:18]=2)[N:13]=[CH:12][N:11]=1>C(O)(C)C>[I:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][C:10]2[C:19]3[C:14](=[CH:15][C:16]([O:22][CH3:23])=[C:17]([O:20][CH3:21])[CH:18]=3)[N:13]=[CH:12][N:11]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
4.89 g
Type
reactant
Smiles
IC1=CC=C(N)C=C1
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC=NC2=CC(=C(C=C12)OC)OC
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours before the reaction
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solid which had precipitated
FILTRATION
Type
FILTRATION
Details
was collected by suction filtration
WASH
Type
WASH
Details
washed with diethyl ether (2×50 ml)
CUSTOM
Type
CUSTOM
Details
Drying of this material

Outcomes

Product
Name
Type
product
Smiles
IC1=CC=C(NC2=NC=NC3=CC(=C(C=C23)OC)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.38 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 103.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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